Esmirtazapine maleate is a chemical compound that serves as the maleic acid salt of the (S)-(+)-enantiomer of mirtazapine, a tetracyclic antidepressant. It was primarily developed by Organon for the treatment of insomnia and vasomotor symptoms associated with menopause. Esmirtazapine operates through various pharmacological mechanisms, including inverse agonism at histamine H1 and serotonin 5-HT2 receptors, as well as antagonism at alpha-2 adrenergic receptors .
The synthesis of esmirtazapine maleate involves several steps that typically include:
Esmirtazapine maleate can undergo various chemical reactions typical of organic compounds:
The stability of esmirtazapine maleate can be influenced by factors such as pH, temperature, and the presence of other reactive species in solution. Analytical methods like differential scanning calorimetry can be employed to study its thermal stability .
Esmirtazapine exerts its pharmacological effects primarily through:
The compound's half-life is approximately 10 hours, which allows for manageable next-day sedation compared to other similar drugs like racemic mirtazapine .
Esmirtazapine maleate has been primarily investigated for its potential uses in treating:
Despite its promising applications, esmirtazapine's development was halted due to strategic decisions by Merck, limiting its availability in clinical settings . Further research could explore its efficacy in broader therapeutic areas or alternative formulations.
Esmirtazapine maleate (C₁₇H₁₉N₃·C₄H₄O₄) is the S-(+)-enantiomer of racemic mirtazapine, formulated as a maleate salt to enhance stability and solubility. Its molecular weight is 381.42 g/mol, with an exact mass of 381.1689 g/mol. The compound features a tetracyclic structure comprising a pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine core, characteristic of noradrenergic and specific serotonergic antidepressants (NaSSAs) [1] [5]. The chiral center at the 14b position confers stereoselectivity, with the S-enantiomer exhibiting distinct binding properties compared to the R-enantiomer [5] [8].
Esmirtazapine functions as a potent inverse agonist at histamine H₁ and serotonin 5-HT₂ₐ receptors, with significantly higher affinity for 5-HT₂ₐ than racemic mirtazapine. Its binding profile drives sedative and sleep-promoting effects [2] [3] [5].
Table 1: Receptor Binding Profile of Esmirtazapine
Receptor | Affinity (nM) | Action | Functional Outcome |
---|---|---|---|
H₁ | 0.14–0.6 | Inverse agonist | Sedation, appetite stimulation |
5-HT₂ₐ | 6–18 | Antagonist | Sleep architecture improvement |
α₂-Adrenergic | 180–500 | Antagonist | Increased norepinephrine release |
5-HT₃ | >1,000 | Negligible | No significant effect |
Data synthesized from [2] [3] [5]
Mechanistically, H₁ inverse agonism suppresses wake-promoting histaminergic pathways, while 5-HT₂ₐ antagonism enhances slow-wave sleep. Unlike racemic mirtazapine, esmirtazapine shows minimal interaction with muscarinic or 5-HT₃ receptors, reducing side effects like dry mouth or nausea [3] [8].
Esmirtazapine displays linear pharmacokinetics with rapid absorption (Tₘₐₓ ≈ 2 hours post-dose). Oral bioavailability exceeds 50%, unaffected by food intake. Plasma protein binding is 85%, primarily to albumin and α₁-acid glycoprotein. The volume of distribution is ~5 L/kg, indicating extensive tissue penetration [2] [4] [5].
Table 2: Pharmacokinetic Parameters of Esmirtazapine
Parameter | Value | Clinical Relevance |
---|---|---|
Half-life (t₁/₂) | 10 hours (S-enantiomer) | Shorter than racemate (20–40 hours) |
Metabolism | Hepatic (CYP2D6, CYP3A4) | Polymorphism affects clearance: 79% higher AUC in CYP2D6 poor metabolizers |
Major Metabolite | Desmethyl-esmirtazapine | <5% pharmacologic activity of parent drug |
Excretion | Urine (75%), feces (15%) | Renal impairment reduces clearance |
Data compiled from [2] [4] [5]
Metabolism occurs via hepatic cytochrome P450 isozymes, predominantly CYP2D6, with contributions from CYP1A2 and CYP3A4. The primary metabolite, N-desmethyl-esmirtazapine, is pharmacologically inactive. CYP2D6 polymorphisms significantly impact exposure: poor metabolizers exhibit 79% higher area under the curve (AUC) compared to extensive metabolizers, necessitating dose adjustments in genetically susceptible populations [4] [5].
Esmirtazapine demonstrates enhanced 5-HT₂ₐ affinity and reduced α₂-adrenergic blockade versus racemic mirtazapine. This translates to stronger sleep-promoting effects at lower doses (1.5–4.5 mg vs. 15–30 mg for racemic mirtazapine) [3] [5] [8].
In insomnia trials, esmirtazapine increased total sleep time by 48.7 minutes versus placebo—surpassing eszopiclone (20–25 minutes) and suvorexant (27–34 minutes)—validating its potent sleep-consolidating effects via dual H₁/5-HT₂ₐ modulation [4]. However, residual sedation at 4.5 mg in CYP2D6 poor metabolizers highlights metabolic influences on pharmacodynamics [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7